molecular formula C13H10N2OS2 B3010000 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 218929-74-9

3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B3010000
CAS No.: 218929-74-9
M. Wt: 274.36
InChI Key: UOPGKGRKHBIOKJ-UHFFFAOYSA-N
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Description

3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure with a thienylmethyl substituent at the 3-position and a thioxo group at the 2-position

Properties

CAS No.

218929-74-9

Molecular Formula

C13H10N2OS2

Molecular Weight

274.36

IUPAC Name

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

InChI

InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17)

InChI Key

UOPGKGRKHBIOKJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The thienylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit promising anticancer properties. The compound 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies suggest that it can inhibit key enzymes involved in tumor growth, such as topoisomerases and kinases.
  • Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent response, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial efficacy of quinazolinone derivatives is well-documented, with several studies reporting their effectiveness against a range of pathogens.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. Its thioxo group is believed to play a crucial role in enhancing its antimicrobial activity.
  • Case Study : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including autoimmune disorders. The compound has shown potential anti-inflammatory effects.

  • Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses by affecting NF-kB signaling pathways.
  • Case Study : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of quinazolinone derivatives.

  • Mechanism of Action : The compound may protect neuronal cells from oxidative stress and apoptosis through antioxidant activity and modulation of neurotrophic factors.
  • Case Study : Research involving neuronal cell cultures demonstrated that treatment with this compound significantly improved cell survival under oxidative stress conditions, suggesting its potential for treating neurodegenerative diseases .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods involving thienylmethyl derivatives and thioxoquinazolinones.

Synthesis MethodDescription
Condensation ReactionReacting thienylmethyl amines with appropriate carbonyl compounds under acidic conditions.
CyclizationUtilizing cyclization reactions involving thioketones to form the quinazolinone core.
ModificationStructural modifications can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The thioxo group and the quinazolinone core can participate in hydrogen bonding and other interactions with target molecules, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

    2-Thioxo-2,3-dihydro-4(1H)-quinazolinone: Lacks the thienylmethyl substituent.

    3-(2-Thienylmethyl)-4(1H)-quinazolinone: Lacks the thioxo group.

    2-Methyl-3-(2-thienylmethyl)-4(1H)-quinazolinone: Has a methyl group instead of the thioxo group.

Uniqueness: 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the thienylmethyl and thioxo groups, which can impart distinct chemical and biological properties

Biological Activity

The compound 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly regarding anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a quinazolinone core with a thienylmethyl substituent. The presence of the thioxo group contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3aLoVo294.32Induction of apoptosis via caspase activation
3fHCT-116383.5Cell cycle arrest in G2/M phase
5aMCF-7250Modulation of Bax/Bcl-2 ratio

These results suggest that the compound can effectively induce apoptosis in cancer cells by modulating key regulators involved in cell death pathways .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are also noteworthy. Studies indicate that these compounds can scavenge free radicals, thereby reducing oxidative stress—a contributing factor in cancer progression.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (mM)Comparison with BHT (IC50)
3a0.165 ± 0.0057Lower than BHT (0.245)
5a0.191 ± 0.0099Lower than BHT (0.245)

The ability to scavenge DPPH radicals demonstrates the potential of these compounds as antioxidants .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes relevant to metabolic disorders and cancer progression, including α-glucosidase and COX-2.

Table 3: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition (%)
3hα-Amylase>70
5aCOX-2Moderate (50%)

These findings suggest that the compound may have therapeutic potential in managing conditions like diabetes and inflammation .

Case Studies

In a recent study focusing on the synthesis of quinazolinone derivatives, researchers synthesized several analogs and evaluated their biological activities. Among these, compounds exhibiting thiazole moieties alongside quinazolinones demonstrated enhanced cytotoxicity against prostate cancer (PC3) and breast cancer (MCF-7) cell lines . The most potent compound showed an IC50 value of approximately 10 µM against PC3 cells.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone?

  • Methodology : The compound can be synthesized via condensation of anthranilamide with heteroaryl aldehydes or ketones. For example, using 2-thiophenecarbaldehyde and anthranilamide in refluxing 2,2,2-trifluoroethanol (TFE) catalyzed by acidic conditions . Alternatively, Fe₃O₄@GO nanocomposites (10 mol%) in ethanol at 80°C yield high-purity products with recyclable catalysts .
  • Key Considerations : Solvent choice (TFE vs. ethanol) impacts reaction time and yield. TFE enhances electrophilicity of carbonyl groups but requires handling precautions due to acute toxicity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms tautomeric forms (e.g., thiouracil-like structure in solution) and substitution patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., Hirshfeld surface analysis for hydrogen bonding and π-stacking) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is the antibacterial activity of this compound evaluated in preliminary studies?

  • Methodology : Disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) to standards like ampicillin . Structural analogs with electron-withdrawing substituents on the thienyl group show enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing environmental impact?

  • Methodology :

  • Catalyst Screening : Compare Fe₃O₄@GO (98% yield, recyclable 5×) vs. piperidine/I₂ dual-catalyst systems in aqueous media (85% yield, reduced waste) .
  • Solvent Selection : Water or ethanol outperforms TFE in eco-friendly protocols but may require longer reaction times .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity.

Q. What mechanistic insights explain the formation of the thioxo group in multicomponent reactions?

  • Methodology :

  • Pathway A : Condensation of anthranilamide with aldehydes/ketones, followed by sulfur incorporation via nucleophilic attack (e.g., using elemental sulfur in DMSO/NaOH) .
  • Pathway B : Cyclization of S-(2-propenyl) derivatives, as shown in thiazinoquinazolinone synthesis .
    • Contradictions : Some studies propose thiourea intermediates , while others suggest direct C=S bond formation via radical pathways .

Q. How do structural modifications influence cytotoxicity and tubulin polymerization inhibition?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., methoxy, chloro) at the 3-position or modify the thienyl group .
  • Bioassays : Test against cancer cell lines (e.g., KB-VIN ovarian cells) using MTT assays. Compare IC₅₀ values to reference compounds like colchicine .
    • SAR Trends : Bulky substituents at the 3-position enhance tubulin binding but reduce solubility .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Control for cell line variability (e.g., KB-VIN vs. HeLa) and compound purity (>95% by HPLC) .
  • Meta-Analysis : Compare MICs or IC₅₀ values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .

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